- Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,
Cas no 942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine)

942947-95-7 structure
Nombre del producto:5-bromo-4-chloro-3-nitro-pyridin-2-amine
Número CAS:942947-95-7
MF:C5H3BrClN3O2
Megavatios:252.453218698502
MDL:MFCD11110693
CID:69616
PubChem ID:45480236
5-bromo-4-chloro-3-nitro-pyridin-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 2-Amino-5-bromo-4-chloro-3-nitropyridine
- 5-Bromo-4-chloro-3-nitro-2-pyridinamine
- 5-Bromo-4-chloro-3-nitropyridin-2-amine
- 5-BROMO-4-CHLORO-3-NITRO-PYRIDIN-2-YLAMINE
- PubChem19503
- BLGCPXIDEMLKMS-UHFFFAOYSA-N
- PB28233
- EN000414
- AM804585
- BC004449
- ST2416405
- AB0027792
- W9670
- 947A957
- 5-BROMO-4-CHLORO-3-NITRO-2-PYRIDINA
- 5-Bromo-4-chloro-3-nitro-2-pyridinamine (ACI)
- 5-bromo-4-chloro-3-nitro-pyridin-2-amine
- 942947-95-7
- DB-002094
- CS-0019371
- AKOS015854980
- DTXSID70670259
- MFCD11110693
- J-507907
- DS-12763
- AKOS025395613
- SY097004
- EN300-137053
- SCHEMBL208151
-
- MDL: MFCD11110693
- Renchi: 1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)
- Clave inchi: BLGCPXIDEMLKMS-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C(N)=NC=C(Br)C=1Cl)=O
Atributos calculados
- Calidad precisa: 250.91000
- Masa isotópica única: 250.91
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 188
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 2
- Carga superficial: 0
- Superficie del Polo topológico: 84.7
- Xlogp3: 2.2
Propiedades experimentales
- Denso: 2.020
- Punto de ebullición: 338.37 °C at 760 mmHg
- Punto de inflamación: 338.37 °C at 760 mmHg
- índice de refracción: 1.689
- PSA: 84.73000
- Logp: 3.09230
5-bromo-4-chloro-3-nitro-pyridin-2-amine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
5-bromo-4-chloro-3-nitro-pyridin-2-amine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-4-chloro-3-nitro-pyridin-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137053-5.0g |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 5.0g |
$206.0 | 2023-02-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53490-1g |
5-Bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 97% | 1g |
¥136.0 | 2023-09-08 | |
eNovation Chemicals LLC | D495202-10G |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 97% | 10g |
$130 | 2024-05-23 | |
Enamine | EN300-137053-2.5g |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 2.5g |
$113.0 | 2023-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089076-5g |
5-Bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 97% | 5g |
¥633.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-5g |
5-bromo-4-chloro-3-nitro-pyridin-2-amine |
942947-95-7 | 97% | 5g |
1007.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-200mg |
5-bromo-4-chloro-3-nitro-pyridin-2-amine |
942947-95-7 | 97% | 200mg |
111.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | D495202-5G |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 97% | 5g |
$95 | 2024-05-23 | |
abcr | AB443821-25 g |
2-Amino-5-bromo-4-chloro-3-nitropyridine; . |
942947-95-7 | 25g |
€746.40 | 2023-04-22 | ||
Enamine | EN300-137053-0.1g |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 0.1g |
$48.0 | 2023-02-15 |
5-bromo-4-chloro-3-nitro-pyridin-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Preparation of 2,3-diamino-4-bromopyridine, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; < 10 °C; 15 min, 5 - 10 °C; 55 °C
1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referencia
- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development CandidateJournal of Medicinal Chemistry, 2010, 53(14), 5213-5228,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 2.5 h, 40 °C; 40 °C → rt
1.2 Reagents: Water ; neutralized, cooled
1.2 Reagents: Water ; neutralized, cooled
Referencia
- 2-Phenyl-3H-imidazo[4,5-b]pyridine derivatives as inhibitors or mammalian tyrosine kinase ROR1 activity and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C
Referencia
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid LeukemiaJournal of Medicinal Chemistry, 2012, 55(20), 8721-8734,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → 55 °C; 1 h, 55 °C
1.2 Reagents: Sodium hydroxide ; pH 7
1.2 Reagents: Sodium hydroxide ; pH 7
Referencia
- Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient, Korea, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C
Referencia
- Preparation of imidazopyridines as inhibitors of aurora kinase and/or FLT3, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sulfuric acid ; -5 °C
1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonia ; pH 7.3
1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonia ; pH 7.3
Referencia
- Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitorEuropean Journal of Medicinal Chemistry, 2016, 117, 19-32,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 15 min, -10 °C
1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
Referencia
- Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → 55 °C; 1 h, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referencia
- Preparation of imidazopyridine derivative as protein kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sulfuric acid ; rt; 2.5 h, 40 °C
Referencia
- 2-Phenylimidazo[4,5-B]pyridin-7-amine derivatives used as inhibitors of mammalian tyrosine kinase ROR1 activity and their preparation, United States, , ,
5-bromo-4-chloro-3-nitro-pyridin-2-amine Raw materials
- 5-Bromo-4-chloropyridin-2-amine
- 2-Amino-4-chloro-3-nitropyridine
- 2-Pyridinamine, 5-bromo-4-chloro-N-nitro-
5-bromo-4-chloro-3-nitro-pyridin-2-amine Preparation Products
5-bromo-4-chloro-3-nitro-pyridin-2-amine Literatura relevante
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
2. Back matter
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine) Productos relacionados
- 1251342-13-8(1-(quinolin-2-yl)cyclopropan-1-ol)
- 1100273-14-0(4-(Nitrooxy)butyl butanoate)
- 2228482-28-6(3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-2-hydroxy-3-methylbutanoic acid)
- 2137057-68-0((2R)-3-{(furan-2-yl)methylamino}propane-1,2-diol)
- 1854195-91-7(2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid)
- 2094952-28-8(N,N-dicyclobutyl-4-(dimethylamino)but-2-enamide)
- 2172438-37-6(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentaneamido}cyclobutane-1-carboxylic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1235172-60-7(2-(4-{(2H-1,3-benzodioxol-5-yl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide)
- 87054-48-6(Methyl 4-hydrazinyl-3-nitrobenzoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942947-95-7)5-bromo-4-chloro-3-nitro-pyridin-2-amine

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):222.0/743.0